molecular formula C6H6ClNO2S B2623678 2-Chloro-4-methanesulfonylpyridine CAS No. 99903-03-4

2-Chloro-4-methanesulfonylpyridine

Cat. No.: B2623678
CAS No.: 99903-03-4
M. Wt: 191.63
InChI Key: USPURJZIFMFHCR-UHFFFAOYSA-N
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Description

2-Chloro-4-methanesulfonylpyridine: is an organic compound with the molecular formula C6H6ClNO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom at the second position and a methanesulfonyl group at the fourth position on the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-Chloro-4-methanesulfonylpyridine typically involves the chlorination of 4-methanesulfonylpyridine. One common method includes the reaction of 4-methanesulfonylpyridine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

C6H6NO2S+SOCl2C6H6ClNO2S+SO2+HCl\text{C}_6\text{H}_6\text{NO}_2\text{S} + \text{SOCl}_2 \rightarrow \text{C}_6\text{H}_6\text{ClNO}_2\text{S} + \text{SO}_2 + \text{HCl} C6​H6​NO2​S+SOCl2​→C6​H6​ClNO2​S+SO2​+HCl

Industrial Production Methods:

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 2-Chloro-4-methanesulfonylpyridine can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles. For example, reaction with amines can yield corresponding aminopyridine derivatives.

    Oxidation Reactions: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction Reactions: The compound can be reduced under specific conditions to yield different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products:

    Aminopyridine Derivatives: Formed from nucleophilic substitution with amines.

    Sulfone Derivatives: Resulting from oxidation of the methanesulfonyl group.

    Reduced Pyridine Derivatives: Obtained from reduction reactions.

Scientific Research Applications

Chemistry:

2-Chloro-4-methanesulfonylpyridine is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of pharmaceuticals and agrochemicals.

Biology:

In biological research, this compound can be used to study enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine:

The compound is explored for its potential therapeutic applications, including its use as a building block in the synthesis of drugs targeting specific diseases.

Industry:

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it a versatile intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-Chloro-4-methanesulfonylpyridine depends on its application. In chemical reactions, it acts as an electrophile due to the presence of the chlorine atom, which can be readily displaced by nucleophiles. The methanesulfonyl group can participate in various reactions, including oxidation and reduction, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

    2-Chloro-4-nitropyridine: Similar in structure but contains a nitro group instead of a methanesulfonyl group.

    2-Chloro-4-methylpyridine: Contains a methyl group instead of a methanesulfonyl group.

    4-Methanesulfonylpyridine: Lacks the chlorine atom at the second position.

Uniqueness:

2-Chloro-4-methanesulfonylpyridine is unique due to the combination of the chlorine atom and the methanesulfonyl group on the pyridine ring. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications and research studies.

Properties

IUPAC Name

2-chloro-4-methylsulfonylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S/c1-11(9,10)5-2-3-8-6(7)4-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USPURJZIFMFHCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=NC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99903-03-4
Record name 2-chloro-4-methanesulfonylpyridine
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